4-Methoxy-2-propoxybenzamide
Description
4-Methoxy-2-propoxybenzamide is a substituted benzamide derivative characterized by a methoxy group (-OCH₃) at the 4-position and a propoxy group (-OCH₂CH₂CH₃) at the 2-position of the benzene ring. These groups influence solubility, hydrogen-bonding capacity, and steric effects, which are critical for pharmacological or material science applications .
Properties
CAS No. |
127979-79-7 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-methoxy-2-propoxybenzamide |
InChI |
InChI=1S/C11H15NO3/c1-3-6-15-10-7-8(14-2)4-5-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3,(H2,12,13) |
InChI Key |
VAHBMCJJIPMYGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)OC)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
Key benzamide derivatives and their substituent effects are compared below:
Crystallographic and Hydrogen-Bonding Features
- 4MNB (): Exhibits two molecules per asymmetric unit with intramolecular hydrogen bonds (N–H⋯O). The nitro and bromo groups contribute to planar molecular packing .
- 4-[2-(3,4-Dimethoxyphenethylamino)-propoxy]-2-methoxybenzamide (): Forms dimers via N–H⋯O hydrogen bonds (R₂²(8) motif) and extended chains through weak N–H⋯N interactions. The propoxy group facilitates steric accommodation in the crystal lattice .
Functional Group Impact on Properties
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